![molecular formula C16H11Cl2FN4OS B2995739 2-氯-N-[[4-(3-氯苯基)-5-硫代亚胺基-1H-1,2,4-三唑-3-基]甲基]-6-氟苯甲酰胺 CAS No. 391887-06-2](/img/structure/B2995739.png)

2-氯-N-[[4-(3-氯苯基)-5-硫代亚胺基-1H-1,2,4-三唑-3-基]甲基]-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

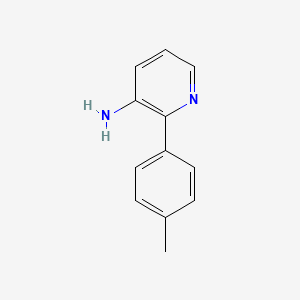

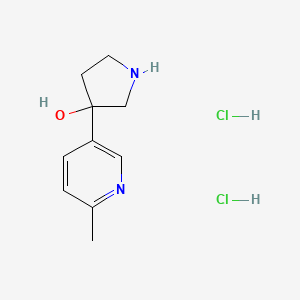

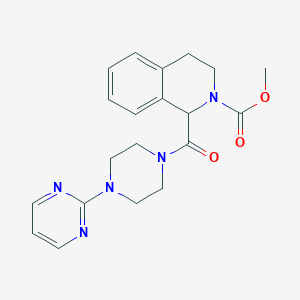

The compound “2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound that has been studied for its potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the benzamide group would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring and the benzamide group are both capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

合成和抗菌应用

研究的重点是合成将氟和硫等元素结合到其结构中的衍生物,以增强抗菌活性。例如,一项关于含噻唑和噻唑烷的氟苯甲酰胺合成的研究证明了对一系列细菌和真菌菌株的有希望的抗菌特性。这些化合物苯甲酰基团中氟原子的存在对于增强其抗菌活性至关重要 (Desai、Rajpara 和 Joshi,2013)。

材料科学和聚合物研究

在材料科学领域,研究已经调查了源自噻吩基取代的联苯胺的芳香聚酰亚胺的合成和性质。这些材料表现出高折射率和小的双折射,以及良好的热机械稳定性,使其适用于需要具有特定光学性质的透明材料的应用 (Tapaswi 等人,2015)。

化学标记和表征

另一个应用领域是生物研究中分子的化学标记和表征。例如,已经记录了三氚标记的 N-((R)-1-((S)-4-(4-氯苯基)-4-羟基-3,3-二甲基哌啶-1-基)-3-甲基-1-氧丁烷-2-基)-3-磺酰基苯甲酰胺(一种有效的 C-C 趋化因子受体 1 (CCR1) 拮抗剂)的合成和表征。这项研究突出了此类化合物生物学研究的潜力,特别是在趋化因子受体研究中 (Hong 等人,2015)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It contains a triazole ring, which is known to interact with biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction .

Pharmacokinetics

The triazole ring is known to exhibit better chemical stability in biological environments and improve pharmacokinetic and toxicity properties .

Action Environment

The triazole ring is known for its stability in biological environments , suggesting that it may be resistant to various environmental factors.

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN4OS/c17-9-3-1-4-10(7-9)23-13(21-22-16(23)25)8-20-15(24)14-11(18)5-2-6-12(14)19/h1-7H,8H2,(H,20,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIIORUKYOXUQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)

![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)

![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)